N-(5-methyl-2-furoyl)glycylglycine

Description

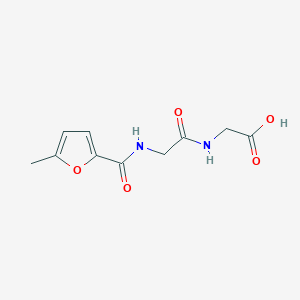

N-(5-Methyl-2-furoyl)glycylglycine is a synthetic dipeptide derivative consisting of a glycylglycine backbone (Gly-Gly) acylated at the N-terminus with a 5-methyl-2-furoyl group. This compound is structurally characterized by:

Properties

IUPAC Name |

2-[[2-[(5-methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-6-2-3-7(17-6)10(16)12-4-8(13)11-5-9(14)15/h2-3H,4-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEOMUUMTMEEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties

- Molecular formula : C₁₀H₁₂N₂O₅ (calculated based on substituents).

- Functional groups : Amide bonds (peptide linkage), furan ring (aromatic), and methyl group (hydrophobic).

Structural Analogs

Table 1: Structural Comparison

Functional Comparisons

Enzyme Substrate Activity

- FAPGG : A tripeptide analog used as a substrate for angiotensin-converting enzyme (ACE). Hydrolysis of FAPGG by ACE releases glycylglycine, enabling spectrophotometric quantification of enzyme activity at 340 nm .

Thermal Stability

- Glycylglycine : Decomposes at 260–280°C under oxidative conditions, forming ammonia and acetic acid derivatives .

- Glycylglycine derivatives: Acylation (e.g., furoyl groups) increases thermal stability by reducing peptide bond flexibility. For example, metal-glycylglycine nanocomposites exhibit enhanced thermal resistance up to 300°C .

Table 2: Thermal Decomposition Data

| Compound | Decomposition Temp (°C) | Major Products | Reference |

|---|---|---|---|

| Glycylglycine | 260–280 | NH₃, CH₃COOH derivatives | |

| Metal-glycylglycine nanocomposites | ~300 | Stable metal oxides |

Solubility and Stability

- Glycylglycine : Highly soluble in water (58 g/L at 25°C) .

- N-(5-Methyl-2-furoyl)glycylglycine : Reduced solubility due to the hydrophobic methyl-furoyl group. Likely requires organic solvents (e.g., DMSO) for dissolution.

- FAPGG : Solubility in water is moderate (20–30 mM) but sufficient for enzymatic assays .

Radiation Resistance

- Glycylglycine : Forms stable carbon-centered radicals upon irradiation, with radical yields increasing with concentration (e.g., 2.8–3.8 NH₃ molecules per 100 eV at 0.05–1 M) .

- Mechanical mixtures with aromatic amino acids: Glycylglycine exhibits synergistic radical stabilization when mixed with tyrosine or tryptophan .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-2-furoyl)glycylglycine, and how do reaction conditions influence yield?

- Methodology :

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected glycylglycine anchored to resin, followed by coupling with 5-methyl-2-furoyl chloride under inert conditions (e.g., N₂ atmosphere) .

- Solution-phase synthesis : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the furoyl carboxyl group for conjugation with glycylglycine. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating, with yields >85% under 100 W, 80°C for 20 minutes .

- Key parameters : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates via FT-IR (amide I band at 1650 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : Confirm regiochemistry using ¹H-NMR (furoyl protons at δ 6.2–7.1 ppm; glycylglycine α-protons at δ 3.8–4.2 ppm) .

- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ion (expected m/z: ~285.3) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .

- Purity assessment : Use RP-HPLC (≥98% purity threshold) and Karl Fischer titration for residual solvent quantification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of glycylglycine derivatives?

- Case study : Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) may arise from:

- Membrane permeability : Use logP calculations (e.g., XlogP3 ~1.2) to predict lipid bilayer penetration. Compare with experimental MIC values .

- Enzyme specificity : Perform kinetic assays (e.g., ACE inhibition via FAPGG hydrolysis at 340 nm) to evaluate competitive vs. non-competitive inhibition .

Q. How can researchers design assays to probe the mechanism of action of this compound in enzyme inhibition?

- Protocol :

Target selection : Prioritize enzymes with conserved active sites (e.g., dipeptidyl peptidase IV) based on structural homology to glycylglycine-binding proteins .

Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type. For example, observe changes in Vmax/Km with increasing inhibitor concentration .

Molecular docking : Model interactions using AutoDock Vina; focus on hydrogen bonds between the furoyl group and catalytic residues (e.g., Tyr547 in ACE) .

- Controls : Include glycylglycine and 5-methyl-2-furoic acid to isolate contributions of the hybrid structure .

Methodological Notes

- Contradiction analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. functional enzyme assays) .

- Safety : While acute toxicity data for this compound is limited, handle using standard PPE (gloves, goggles) due to structural similarities to irritant furoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.